molecular formula C24H24N4O4S2 B11137960 2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11137960
M. Wt: 496.6 g/mol
InChI Key: NAKOYDQGKQOCOF-RGEXLXHISA-N
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Description

2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps in the synthesis may include:

  • Formation of the pyrido[1,2-a]pyrimidin-4-one core through cyclization reactions.
  • Introduction of the thiazolidin-5-ylidene moiety via condensation reactions.
  • Functionalization of the amino and hydroxy groups through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Selection of appropriate solvents and catalysts to enhance reaction rates.
  • Implementation of purification techniques such as recrystallization or chromatography.
  • Scale-up procedures to transition from laboratory-scale synthesis to industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The thioxo group can be reduced to a thiol or sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the thioxo group would produce a thiol or sulfide.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound for drug discovery. Its functional groups can interact with biological targets, providing insights into biochemical processes.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, making it a candidate for further pharmacological studies.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
  • **this compound

Uniqueness

This compound’s uniqueness lies in its combination of functional groups and heterocyclic core. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the specific arrangement of its atoms and bonds.

Properties

Molecular Formula

C24H24N4O4S2

Molecular Weight

496.6 g/mol

IUPAC Name

(5Z)-5-[[2-[(2-hydroxy-2-phenylethyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N4O4S2/c1-32-13-7-12-28-23(31)19(34-24(28)33)14-17-21(25-15-18(29)16-8-3-2-4-9-16)26-20-10-5-6-11-27(20)22(17)30/h2-6,8-11,14,18,25,29H,7,12-13,15H2,1H3/b19-14-

InChI Key

NAKOYDQGKQOCOF-RGEXLXHISA-N

Isomeric SMILES

COCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC(C4=CC=CC=C4)O)/SC1=S

Canonical SMILES

COCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC(C4=CC=CC=C4)O)SC1=S

Origin of Product

United States

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